1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(2-Bicyclo[221]heptanyl)-4-(4-fluorophenyl)piperazine is a synthetic organic compound that features a bicyclic heptane structure attached to a piperazine ring, with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)piperazine typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Intermediate: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Attachment of the Piperazine Ring: The bicyclic intermediate is then reacted with piperazine under suitable conditions, often involving a coupling reagent.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced bicyclic compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Bicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor studies.
Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The bicyclic structure and fluorophenyl group could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bicyclo[2.2.1]heptanyl)-4-phenylpiperazine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of fluorine, which could result in different chemical and biological properties.
Uniqueness
1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and interactions with biological targets. The bicyclic structure also imparts rigidity, which can affect its overall conformation and reactivity.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2/c18-15-3-5-16(6-4-15)19-7-9-20(10-8-19)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDLRMBFNRKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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